
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is an organic compound that features a pyridine ring substituted with a methanol group and a dimethylbutynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol typically involves the alkylation of a pyridine derivative with a suitable alkyne. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne, followed by the addition of the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alkene or alkane
Substitution: Formation of nitrated or halogenated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)amine
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)ethanol
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)acetaldehyde
Uniqueness
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that similar compounds may not .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
[2-(3,3-dimethylbut-1-ynyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)6-4-11-8-10(9-14)5-7-13-11/h5,7-8,14H,9H2,1-3H3 |
InChI-Schlüssel |
ZMHVWWDAPASKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC1=NC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


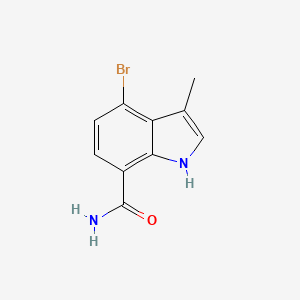
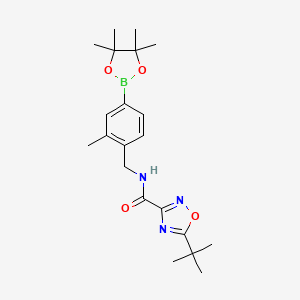
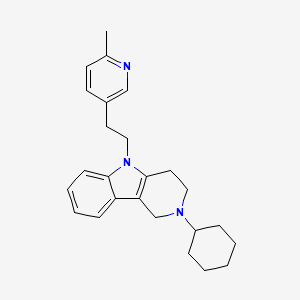
![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)
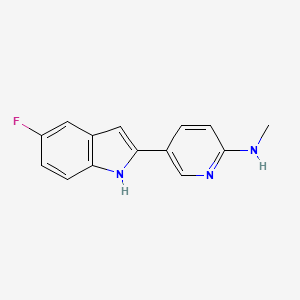
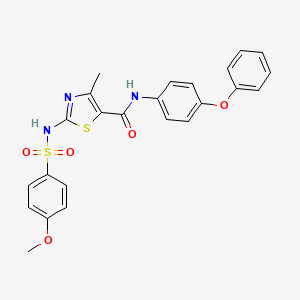
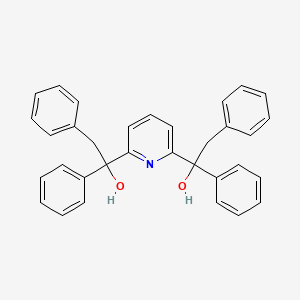
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)


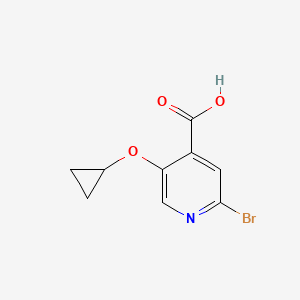
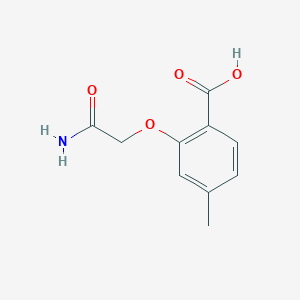

![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)
